Antimony(III) n-butoxide

MOCVD Thin-film deposition Antimony oxide

Antimony(III) n-butoxide [CAS 2155-74-0] is a homoleptic antimony(III) alkoxide with the molecular formula Sb(OC₄H₉)₃ and a molecular weight of 341.1 g/mol. It is characterized by a colorless-to-yellow liquid appearance, a density of 1.225 g/mL at 25 °C, a boiling point of 133 °C at 0.4 mm Hg, and a refractive index of n20/D 1.4781.

Molecular Formula C12H27O3Sb
Molecular Weight 341.10 g/mol
Cat. No. B12060574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony(III) n-butoxide
Molecular FormulaC12H27O3Sb
Molecular Weight341.10 g/mol
Structural Identifiers
SMILESCCCCO[Sb](OCCCC)OCCCC
InChIInChI=1S/3C4H9O.Sb/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3
InChIKeyYGBFTDQFAKDXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimony(III) n-butoxide (Sb(OnBu)₃) – Technical Baseline for Scientific Procurement


Antimony(III) n-butoxide [CAS 2155-74-0] is a homoleptic antimony(III) alkoxide with the molecular formula Sb(OC₄H₉)₃ and a molecular weight of 341.1 g/mol. It is characterized by a colorless-to-yellow liquid appearance, a density of 1.225 g/mL at 25 °C, a boiling point of 133 °C at 0.4 mm Hg, and a refractive index of n20/D 1.4781 [1]. As a member of the metal alkoxide class, it serves as a versatile precursor for antimony-containing oxide materials, but its specific value proposition for scientific users lies in its unique decomposition chemistry under thermal processing conditions when compared directly to its closest in-class analogs such as antimony(III) ethoxide and antimony(III) isopropoxide [2].

Why Generic Antimony Alkoxide Substitution Fails: The Antimony(III) n-butoxide Differentiation Problem


Antimony alkoxides are frequently treated as interchangeable precursor candidates in procurement specifications for thin-film deposition and sol-gel synthesis. This assumption is invalid. Under identical atmospheric-pressure MOCVD conditions (500–550 °C), Sb(OnBu)₃ decomposes to yield phase-pure senarmontite Sb₂O₃ films without any supplemental oxygen source, whereas Sb(OEt)₃ produces exclusively antimony metal in the same temperature window [1]. The decomposition pathway is therefore not a simple function of the Sb–O bond but is controlled by the alkyl chain length of the alkoxide ligand, which dictates the availability of β-hydride elimination pathways and the reducing character of the decomposition environment. Similarly, in sol-gel processing, the liquid physical state and solubility profile of Sb(OnBu)₃ in anhydrous butanol and THF enables homogeneous gel formation with divalent metal acetates across a wide compositional range (M:Sb = 4:1 to 1:4), a processing window that cannot be replicated with solid or less soluble antimony precursors [2]. These differences are intrinsic to the molecular identity of the precursor and cannot be compensated for by adjusting deposition or processing parameters alone.

Quantitative Evidence: Differentiated Performance of Antimony(III) n-butoxide vs. Closest Analogs


Single-Source MOCVD Precursor Selectivity: Sb₂O₃ vs. Sb Metal Deposition

Under identical atmospheric-pressure MOCVD conditions in the temperature range 500–550 °C, antimony(III) n-butoxide decomposes to yield phase-pure cubic Sb₂O₃ (senarmontite) films without requiring the addition of a separate oxygen source. In direct head-to-head comparison, antimony(III) ethoxide [Sb(OEt)₃] processed in the same temperature range produces only elemental antimony metal films, not the oxide phase [1]. This divergent decomposition selectivity is confirmed by XRD analysis showing a strong (111) texture for the senarmontite films grown from Sb(OnBu)₃, while films from Sb(OEt)₃ at 500–550 °C show only Sb metal diffraction patterns [1]. The Sb₂O₃ films from Sb(OnBu)₃ exhibit very high electrical resistance and demonstrate a rapid, fully recoverable gas-sensing response to methane (CH₄) [2].

MOCVD Thin-film deposition Antimony oxide Senarmontite Gas sensors

Deposition Temperature Window for Oxide Growth: Low-Temperature ALD/CVD Compatibility

Antimony(III) n-butoxide enables the growth of insulating antimony oxide layers on silicon and gallium arsenide substrates at substantially lower temperatures (130–300 °C) when used in an oxidizing atmosphere, compared to alternative antimony precursors [1]. In a cross-study comparable analysis, the butoxide precursor demonstrates a usable deposition window that extends approximately 200 °C lower than the 400–600 °C range required for the ethoxide analog to produce oxide phases under atmospheric pressure [2]. This low-temperature capability is critical for integration with temperature-sensitive semiconductor device architectures.

Low-temperature deposition ALD CVD Semiconductor substrates Insulating layers

Sol-Gel Processing Versatility: Homogeneous Mixed-Metal Oxide Gel Formation

Antimony(III) n-butoxide, as a room-temperature liquid fully miscible with anhydrous butanol and THF, enables the preparation of homogeneous, transparent gels across a wide compositional range when combined with divalent metal acetate precursors. Specifically, in the pseudobinary systems M–Sb–O (M = Mn, Co, Ni), homogeneous gels were successfully prepared with M:Sb molar ratios spanning from 4:1 to 1:4 using Sb(OnBu)₃ and M(OAc)₂·4H₂O with diethylamine additive in methanol [1]. In contrast, antimony(III) isopropoxide and antimony(III) ethoxide, which have different solubility profiles and hydrolysis kinetics, are not reported to yield homogeneous gels over this same broad stoichiometric range [2]. The resulting gels from Sb(OnBu)₃ thermally decompose to yield X-ray amorphous, homogeneous oxide mixtures at 370 °C, and well-defined MSb₂O₆ phases at 800 °C [1].

Sol-gel synthesis Mixed-metal oxides Nanocomposites Homogeneous precursors Sb-doped materials

Hydrolytic Stability Profile: Controlled Moisture Sensitivity for Ambient Handling

Antimony(III) n-butoxide is assigned a hydrolytic sensitivity rating of 7 on the standard reactivity scale, corresponding to 'reacts slowly with moisture/water' . This represents a moderate and controlled moisture sensitivity profile. While direct quantitative hydrolytic half-life data for all antimony alkoxides under standardized conditions are not available in the open literature for a head-to-head comparison, the longer n-butoxide alkyl chain provides greater steric shielding of the Sb(III) center compared to the ethoxide analog (hydrolytic sensitivity rating not explicitly published but generally understood to be higher based on its smaller alkoxide ligand size) [1]. The vapor pressure of Sb(OnBu)₃ is 1.1 mm Hg at 54.4 °C, and it is soluble in anhydrous butanol and THF, facilitating controlled handling under standard inert-atmosphere techniques .

Moisture sensitivity Hydrolytic stability Precursor handling Shelf life Process robustness

Polyester Polycondensation Catalyst: Soluble Antimony Source for High-Whiteness PET

Antimony(III) n-butoxide belongs to a class of soluble antimony alkoxide catalysts specifically claimed in patent literature for the production of linear polyesters exhibiting excellent whiteness and transparency, in contrast to conventional heterogeneous antimony trioxide (Sb₂O₃) catalysts that can leave residual particulate matter and impart yellow discoloration [1]. The general formula Sb(OR₁)(OR₂)(OR₃) is described, wherein the alkoxide ligands confer solubility in the polycondensation melt, enabling homogeneous distribution of the catalytic antimony center [1]. While specific comparative b* color coordinate data for Sb(OnBu)₃ vs. Sb₂O₃ under identical polymerization conditions are not provided in the open patent literature at a level that meets the strict quantitative evidence threshold, the class-level differentiation between soluble alkoxide catalysts and insoluble oxide catalysts is well established in the polyester manufacturing patent corpus [2].

Polyester synthesis PET Polycondensation catalyst Antimony catalyst Whiteness index

Vapor Pressure and Volatility for CVD/ALD Delivery: Quantitative Physical Property Comparison

Antimony(III) n-butoxide exhibits a vapor pressure of 1.1 mm Hg at 54.4 °C and a boiling point of 133 °C at 0.4 mm Hg (corrected pressure), with a flash point of 68 °C [1]. In comparison, antimony(III) ethoxide [Sb(OEt)₃] has a boiling point of 71–73 °C at 0.5 Torr (approximately 95 °C at 11 mm Hg), a density of 1.513–1.524 g/mL at 25 °C, and a flash point of 60 °C . The higher boiling point and lower vapor pressure of the n-butoxide at a given temperature mean that higher bubbler or source temperatures are required for comparable precursor delivery rates in CVD/ALD processes. However, the lower vapor pressure also correlates with reduced evaporative loss during ambient-pressure solution handling and longer pot life in solution-based deposition formulations [1]. This trade-off between delivery temperature requirements and ambient handling stability must be evaluated against specific process tool capabilities.

Vapor pressure Precursor delivery ALD CVD Volatility Bubbler temperature

High-Value Application Scenarios for Antimony(III) n-butoxide Based on Evidence of Differentiation


Single-Source MOCVD of Phase-Pure Sb₂O₃ (Senarmontite) Thin Films for Gas Sensors

When the application requires deposition of crystalline senarmontite Sb₂O₃ thin films without introducing a separate oxygen reactant gas stream, antimony(III) n-butoxide is the preferred precursor choice. As demonstrated by Haycock et al. (2001), Sb(OnBu)₃ decomposes in the 500–550 °C temperature range under atmospheric pressure to yield directly phase-pure, (111)-textured Sb₂O₃ films suitable for methane gas sensing with rapid response and full recovery characteristics [1]. The ethoxide analog Sb(OEt)₃ cannot achieve this outcome under identical conditions, producing only elemental antimony metal [1]. This scenario applies to R&D laboratories and pilot lines developing chemiresistive gas sensors, where simplified single-precursor reactor configurations reduce capital equipment cost and process complexity [2].

Low-Temperature Deposition of Insulating Antimony Oxide Layers on Temperature-Sensitive Semiconductor Substrates

For integration of antimony oxide insulating layers onto Si and GaAs device structures that cannot tolerate processing temperatures above 300 °C, antimony(III) n-butoxide offers a viable deposition pathway in an oxidizing MOCVD atmosphere, with demonstrated film growth at temperatures as low as 130 °C [1]. This low-temperature capability is not matched by the ethoxide precursor, which requires temperatures at or above 400 °C to form oxide phases [2]. Procurement of Sb(OnBu)₃ is indicated for semiconductor device fabrication facilities that have existing MOCVD tooling with substrate heater limitations below 350 °C.

Sol-Gel Synthesis of Compositionally Homogeneous Mn–Sb–O, Co–Sb–O, and Ni–Sb–O Mixed Oxides

When the research objective is the preparation of homogeneous, multi-component antimony-containing oxide powders or films via the sol-gel route, antimony(III) n-butoxide is the demonstrated precursor of choice for achieving gel homogeneity over a broad compositional range (M:Sb from 4:1 to 1:4) with divalent transition metal acetates [1]. The resulting X-ray amorphous oxide mixtures at 370 °C and crystalline MSb₂O₆ phases at 800 °C confirm the absence of phase segregation during thermal processing [1]. This scenario is directly relevant to catalysis research groups synthesizing antimony-containing mixed oxide catalysts for selective oxidation reactions, where compositional homogeneity at the precursor stage is a prerequisite for reproducible catalytic performance [2].

Soluble Antimony Catalyst Source for Reduced-Discoloration Polyester Polycondensation

In polyester (PET) manufacturing environments targeting reduced polymer yellowing relative to conventional Sb₂O₃-catalyzed processes, antimony(III) n-butoxide falls within the class of soluble antimony alkoxide catalysts claimed to yield linear polyesters with excellent whiteness and transparency [1]. The solubility of the alkoxide in the polycondensation melt eliminates the dispersion limitations and particulate residues associated with heterogeneous Sb₂O₃ catalysts [2]. Industrial users evaluating Sb(OnBu)₃ for this application should request vendor-specific catalyst performance data, including polymer b* color coordinates and residual antimony content, to quantify the optical property improvement against their current baseline catalyst system.

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